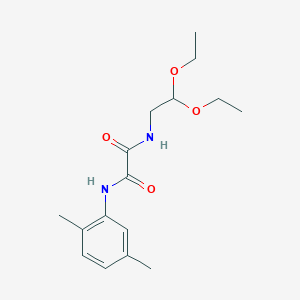

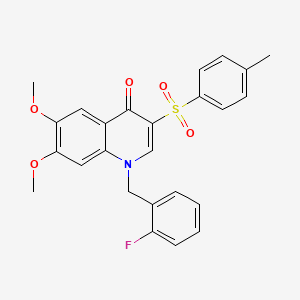

![molecular formula C23H16N4OS2 B2877059 4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide CAS No. 863592-51-2](/img/structure/B2877059.png)

4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their diverse biological activities and are found in many potent biologically active compounds .

Synthesis Analysis

Thiazole compounds can be synthesized through various methods. One common method involves the reaction of α-haloketones with thioamides . The specific synthesis process for “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” is not available in the literature I have access to.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” is not available in the literature I have access to.Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The specific chemical reactions of “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” are not available in the literature I have access to.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” are not available in the literature I have access to.Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives have been recognized for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various chronic diseases. The thiazole ring, being a part of many biologically active compounds, contributes to the neutralization of free radicals and protects against oxidative damage .

Antimicrobial and Antifungal Activities

Compounds featuring thiazole rings have shown significant antimicrobial and antifungal activities. This makes them valuable in the development of new treatments for bacterial and fungal infections. The structural complexity of “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” suggests it could be potent against a variety of microbial and fungal strains .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the inflammation process. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Neuroprotective Effects

Thiazoles have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. They may help in preserving neuronal function and structure, potentially offering therapeutic avenues for conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxic Activity

Thiazole compounds have been reported to exhibit antitumor and cytotoxic activities. This suggests that “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” could be explored as a chemotherapeutic agent, targeting various cancer cell lines and inhibiting tumor growth .

Analgesic Properties

The analgesic properties of thiazole derivatives make them candidates for pain management research. They could act on central or peripheral pain pathways to alleviate pain without the side effects associated with traditional analgesics .

Antiviral Properties

Given the ongoing need for effective antiviral agents, the thiazole core of the compound could be leveraged in the development of new antiviral drugs. These could target various stages of viral replication or assembly, offering a new tool in the fight against viral infections .

Mecanismo De Acción

Target of Action

The primary target of 4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide is the c-Met receptor . The c-Met receptor is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells .

Mode of Action

The compound has two distinct structural features that enable it to inhibit the c-Met receptor . One is the ‘5 atoms regulation’, and the other is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms . The interaction of the compound with the c-Met receptor leads to changes in the receptor’s activity, thereby affecting the behavior of the cell .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its target, it’s likely that the compound could inhibit the growth and spread of cancer cells by blocking the activity of the c-Met receptor .

Direcciones Futuras

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their biological activities. The specific future directions for “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” are not available in the literature I have access to.

Propiedades

IUPAC Name |

4-methyl-2-phenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4OS2/c1-14-19(29-21(25-14)15-7-3-2-4-8-15)20(28)26-17-10-5-9-16(13-17)22-27-18-11-6-12-24-23(18)30-22/h2-13H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZYAOMVQZTMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-1,3-thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

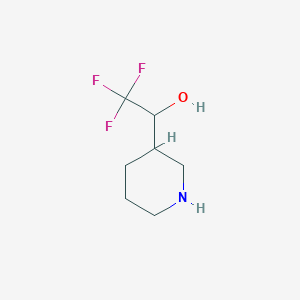

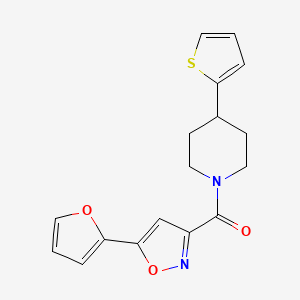

![4-[4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2876977.png)

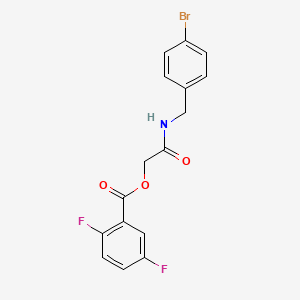

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)

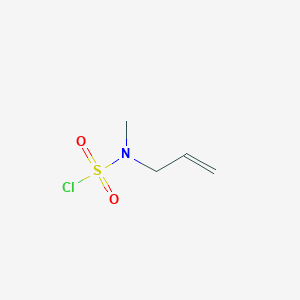

![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)

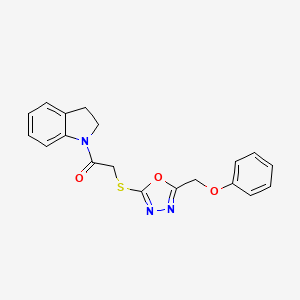

![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)

![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)